molecular formula C15H15ClN2O2S B1322951 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 847171-51-1

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B1322951
CAS No.: 847171-51-1
M. Wt: 322.8 g/mol
InChI Key: YVKXTRQXDBVQBS-UHFFFAOYSA-N
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Description

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorobenzene sulfonyl group, and a tetrahydroquinoline structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-amino-4-chlorobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorobenzene sulfonyl group can be reduced to form corresponding sulfonamides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, sulfonamides, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The amino group and the sulfonyl group play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of enzymes, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-chlorobenzenesulfonyl fluoride
  • 3-Amino-4-chlorobenzenesulfonamide
  • 1-(3-Amino-4-chlorobenzenesulfonyl)-2,3-dihydroquinoline

Uniqueness

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-13-8-7-12(10-14(13)17)21(19,20)18-9-3-5-11-4-1-2-6-15(11)18/h1-2,4,6-8,10H,3,5,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKXTRQXDBVQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630798
Record name 2-Chloro-5-(3,4-dihydroquinoline-1(2H)-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847171-51-1
Record name 2-Chloro-5-(3,4-dihydroquinoline-1(2H)-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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